Cyclobutanone, 2,2-dichloro-3-methoxy-
Description
Cyclobutanone, 2,2-dichloro-3-methoxy-, is a substituted cyclobutanone derivative characterized by a strained four-membered carbonyl ring with two chlorine atoms at the C2 position and a methoxy group (-OCH₃) at C2. The dichloro groups introduce electron-withdrawing effects, while the methoxy group is electron-donating, creating a unique electronic environment that influences reactivity, stability, and physical properties. This compound is likely synthesized via functionalization strategies similar to those reported for cyclobutanone derivatives, such as α-heteroatom additions or organocatalytic reactions .
Properties
CAS No. |
126790-68-9 |
|---|---|
Molecular Formula |
C5H6Cl2O2 |
Molecular Weight |
169.001 |
IUPAC Name |
2,2-dichloro-3-methoxycyclobutan-1-one |
InChI |
InChI=1S/C5H6Cl2O2/c1-9-4-2-3(8)5(4,6)7/h4H,2H2,1H3 |
InChI Key |
FHOHQIAODVMHHK-UHFFFAOYSA-N |
SMILES |
COC1CC(=O)C1(Cl)Cl |
Synonyms |
Cyclobutanone, 2,2-dichloro-3-methoxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 2,2-dichloro-3-methoxy-cyclobutanone with structurally related cyclobutanone derivatives:
Key Observations :
- Hydrate Equilibrium: Electron-withdrawing groups (EWGs) like -Cl increase hydrate formation by polarizing the carbonyl group, as seen in unsubstituted cyclobutanone (2% hydrate) . The dichloro groups in the target compound likely enhance hydrate formation, but the methoxy group (electron-donating, ED) may counteract this effect. For comparison, 2,2-dichloro-3-methyl-cyclobutanone (methyl being weakly ED) might exhibit lower hydrate equilibrium (~3–4%) than the target compound.
Reactivity in Organocatalytic Reactions
Cyclobutanone derivatives are widely used in asymmetric synthesis. Below is a comparison of reaction outcomes:
Key Observations :
- The dichloro and methoxy groups in the target compound may sterically hinder nucleophilic attack at the α-carbon, reducing yields compared to unsubstituted cyclobutanone.
- The methoxy group’s ED effect could activate the carbonyl for electrophilic reactions, but steric effects from chlorine atoms might dominate .
Spectroscopic and Vibronic Properties
Evidence from cyclobutanone and cyclopentanone studies highlights substituent effects on excited-state dynamics:
Key Observations :
- The target compound’s asymmetric substitution (Cl, Cl, OCH₃) disrupts symmetry, altering vibronic coupling compared to unsubstituted cyclobutanone. This could lead to faster non-radiative decay in excited states .
- Chlorine’s electronegativity may increase vibrational energy redistribution, similar to trends observed in halogenated ketones .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,2-dichloro-3-methoxycyclobutanone, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via [2 + 2] cycloaddition reactions, where dichloroketene intermediates react with electron-rich alkenes. For example, cyclobutanone derivatives are often prepared by treating acyl chlorides with thionyl chloride (SOCl₂) in dichloromethane, followed by nucleophilic substitution to introduce the methoxy group . Key parameters include temperature (0–25°C), solvent polarity, and stoichiometric ratios of reactants. Optimization of these conditions minimizes side products like over-chlorinated byproducts.
| Synthetic Method | Key Reagents | Yield Range | Purity Considerations |
|---|---|---|---|
| [2 + 2] Cycloaddition | Dichloroketene, Alkenes | 40–65% | Requires inert atmosphere to prevent oxidation |
| Nucleophilic Substitution | Methoxide (NaOMe/MeOH) | 70–85% | Excess methoxide avoids residual chloride |
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 2,2-dichloro-3-methoxycyclobutanone?
- Methodological Answer :
- ¹H NMR : The coupling constants (e.g., JHH) between protons on the cyclobutanone ring are critical. For planar cyclobutanones, axial-equatorial coupling constants differ significantly (J ~ 7–9 Hz), whereas puckered conformers show averaged values due to rapid interconversion .
- ¹³C NMR : The carbonyl carbon (C=O) appears downfield (~210–220 ppm), with chlorine substituents causing deshielding (~85–95 ppm for C-Cl).
- IR : The C=O stretch (~1750 cm⁻¹) and C-O-C (methoxy) stretch (~1250 cm⁻¹) confirm functional groups. Discrepancies in peak splitting may indicate rotational isomerism .
Q. What are the common reactivity patterns of 2,2-dichloro-3-methoxycyclobutanone in nucleophilic substitution reactions?
- Methodological Answer : The dichloro groups at C2 activate the carbonyl toward nucleophilic attack. For example:
- Grignard Reagents : Attack at the carbonyl forms tertiary alcohols, but steric hindrance from the methoxy group may reduce yields.
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the ring .
- Base-Mediated Elimination : Strong bases (e.g., KOtBu) can induce ring-opening via α-elimination, yielding dichloromethoxy alkenes .
Advanced Research Questions
Q. How do computational models explain the photochemical α-cleavage dynamics of 2,2-dichloro-3-methoxycyclobutanone?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) and CASSCF calculations reveal that photoexcitation at 200 nm populates the S₁ (n→π*) state. The α-cleavage mechanism involves:
Ring Puckering : A low-energy vibrational mode (~200 cm⁻¹) facilitates C-C bond scission .
Intersystem Crossing : Triplet-state pathways dominate at longer wavelengths, producing dichloroethylene and methoxyketene fragments .
- Experimental Validation : Ultrafast electron diffraction (UED) data show a 176.6 fs time constant for S₁ α-cleavage, aligning with non-adiabatic dynamics simulations .
Q. How can contradictory NMR data on cyclobutanone conformers be resolved?
- Methodological Answer : Early NMR studies assumed an A₂B₄ spin system with averaged coupling constants (J = 7.9 Hz), but high-resolution 56.4 MHz spectra revealed an AA'BB'B''B''' system due to planarity. To resolve discrepancies:
Variable-Temperature NMR : No spectral changes between -80°C and +140°C confirm a rigid planar structure .
DFT Calculations : Simulated spectra using JHH = 8.5 Hz (axial-equatorial) and JHH = 2.3 Hz (axial-axial) match experimental data .
Q. What methodologies quantify the carbonyl-hydrate equilibrium of 2,2-dichloro-3-methoxycyclobutanone in aqueous media?
- Methodological Answer :
- NMR Titration : Dissolve the compound in D₂O/CDCl₃ mixtures. Integrate peaks for the carbonyl (δ ~210 ppm) and hydrate (δ ~90 ppm) forms. The equilibrium constant Khyd is calculated using:
Electron-withdrawing groups (e.g., -Cl) increase Khyd by stabilizing the hydrate .
- Comparative Data : Unsubstituted cyclobutanone has Khyd ~0.02, while 2,2-dichloro-3-methoxy derivatives show Khyd >0.1 due to inductive effects .
Data Contradiction Analysis
Q. Why do time-resolved studies report conflicting α-cleavage time constants for cyclobutanones?
- Resolution : Discrepancies arise from differing experimental methods:
- Femtosecond TR-MS : Reports 80 fs (S₁→S₀) and 740 fs (T₁→S₀) .
- Ab-Initio Simulations : Predict 484 fs for S₁ decay .
- Ultrafast Electron Diffraction (UED) : Measures 176.6 fs for C-C bond rupture .
- Key Factors : Solvent effects, isotopic substitution (e.g., deuterated analogs), and detection limits (mass vs. structural resolution) account for variability.
Methodological Tables
Table 1 : Comparison of Computational vs. Experimental Photofragmentation Time Constants
| Method | Time Constant (fs) | State | Reference |
|---|---|---|---|
| TD-DFT Dynamics | 176.6 | S₁ | |
| CASSCF/Non-adiabatic | 484.0 | S₁ | |
| TR-MS (Experimental) | 80 ± 10 | S₁→S₀ | |
| UED (Experimental) | 650 | T₁→S₀ |
Table 2 : Impact of Substituents on Carbonyl-Hydrate Equilibrium (Khyd)
| Compound | Substituents | Khyd | Reference |
|---|---|---|---|
| Cyclobutanone | None | 0.02 | |
| 2,2-Dichloro-3-methoxycyclobutanone | -Cl, -OMe | 0.12 | |
| 3-(4-Fluorophenyl)cyclobutanone | -PhF | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
